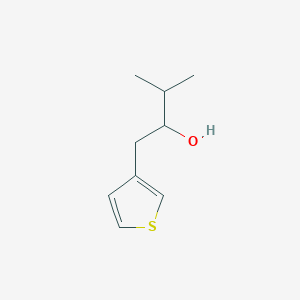

3-methyl-1-(thiophen-3-yl)butan-2-ol

Description

3-Methyl-1-(thiophen-3-yl)butan-2-ol (CAS: Not explicitly listed; CID 62605936) is a secondary alcohol with a molecular formula of C₉H₁₄OS and a molecular weight of 170.25 g/mol. Its structure features a hydroxyl group at position 2 of a four-carbon chain, a methyl branch at position 3, and a thiophen-3-yl substituent at position 1. The thiophene ring introduces aromaticity and sulfur-based electronic effects, distinguishing it from purely aliphatic alcohols .

Key properties include:

Properties

IUPAC Name |

3-methyl-1-thiophen-3-ylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS/c1-7(2)9(10)5-8-3-4-11-6-8/h3-4,6-7,9-10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGRFMUSEKTIBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CSC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-methyl-1-(thiophen-3-yl)butan-2-ol, can be achieved through several methods. Common synthetic routes include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophene derivatives.

Hinsberg Synthesis: This method involves the cyclization of α-haloketones with thiourea.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness. The Gewald reaction is particularly favored for its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(thiophen-3-yl)butan-2-ol can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophenes.

Scientific Research Applications

3-methyl-1-(thiophen-3-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can lead to the suppression of inflammatory responses and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Alcohols

4-(Thiophen-3-yl)butan-2-ol (CAS: 1249111-13-4)

- Molecular Formula : C₈H₁₀OS

- Molecular Weight : 156.24 g/mol

- Key Differences: The hydroxyl group is at position 2, but the thiophene is attached at position 4 of the butanol chain. Lower molecular weight and reduced steric bulk compared to the target compound. Limited commercial availability (discontinued per supplier data) .

3-Methyl-1-(thiophen-2-yl)butan-2-ol (Hypothetical)

- Hypothetical Comparison : A positional isomer with the thiophene at position 2. Expected differences in reactivity due to the altered electronic environment of the sulfur atom.

Aromatic vs. Aliphatic Substituted Alcohols

3-Methyl-2-phenylbutan-1-ol (CAS: 519183-78-9)

- Molecular Formula : C₁₁H₁₆O

- Molecular Weight : 164.24 g/mol

- Key Differences :

3-Methyl-1-butanol (CAS: 123-51-3)

Sulfur-Containing vs. Oxygen-Only Analogs

3-[(2-Mercapto-1-methylpropyl)thio]-2-butanol (CAS: 54957-02-7)

- Molecular Formula : C₈H₁₈OS₂

- Molecular Weight : 194.36 g/mol

- Higher molecular weight and polarity than the target compound .

1-Butanol, 3-methoxy-3-methyl- (CAS: 56539-66-3)

Comparative Data Table

Key Research Findings

Hydrogen Bonding : Secondary alcohols generally exhibit weaker intermolecular hydrogen bonding than primary analogs, but the polarizable thiophene may mitigate this effect .

Toxicity Profile: While 3-methyl-1-butanol is classified as acutely toxic, the thiophene analog’s toxicity remains unstudied.

Biological Activity

3-Methyl-1-(thiophen-3-yl)butan-2-ol is an organic compound characterized by the presence of a thiophene ring and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 3-methyl-1-(thiophen-3-yl)butan-2-ol, discussing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3-methyl-1-(thiophen-3-yl)butan-2-ol is , with a molecular weight of approximately 168.25 g/mol. The compound features a thiophene moiety that significantly influences its chemical reactivity and biological interactions.

The biological activity of 3-methyl-1-(thiophen-3-yl)butan-2-ol is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions and hydrogen bonding, enhancing the compound's binding affinity to biological targets. This interaction can modulate several pathways, including:

- Signal Transduction : Influencing cellular communication and responses.

- Metabolic Processes : Affecting enzyme activity related to metabolism.

- Gene Expression Regulation : Modulating transcription factors and gene expression profiles.

Antimicrobial Activity

Research indicates that compounds similar to 3-methyl-1-(thiophen-3-yl)butan-2-ol exhibit notable antimicrobial properties. A study highlighted that thiophene derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a derivative showed a minimum inhibitory concentration (MIC) against Bacillus cereus at 50 µg/mL .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies demonstrated that it could reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a mechanism for mitigating inflammation .

Anticancer Properties

There is emerging evidence supporting the anticancer activity of 3-methyl-1-(thiophen-3-yl)butan-2-ol. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Flow cytometry analysis revealed that treated cells exhibited significant apoptotic characteristics, indicating potential for further development as an anticancer agent .

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Study : A study published in MDPI evaluated various thiophene derivatives against Bacillus cereus, finding that compounds with similar structures exhibited significant antimicrobial activity, supporting the hypothesis that 3-methyl-1-(thiophen-3-y)butan-2-ol may possess similar properties .

- Anti-inflammatory Research : Research on the anti-inflammatory effects of thiophene derivatives indicated that compounds could significantly inhibit NO production in activated microglial cells, suggesting therapeutic potential for neuroinflammatory diseases .

- Cytotoxicity in Cancer Cells : A study assessing the cytotoxic effects of related compounds on cancer cell lines demonstrated that modifications in the thiophene structure could enhance anticancer efficacy, providing insights into the structure–activity relationship crucial for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.